molecular formula C11H11N5 B569151 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C CAS No. 209977-58-2

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C

Cat. No. B569151
CAS RN: 209977-58-2
M. Wt: 214.236
InChI Key: DVCCCQNKIYNAKB-KHWBWMQUSA-N
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Description

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is one of the most abundant heterocyclic aromatic amines (HAAs) found in the human diet . It is primarily produced during high-temperature cooking of meat or fish . MeIQx has been investigated as a potential carcinogen, but the cytotoxicity and related molecular mechanisms remain unclear .


Synthesis Analysis

MeIQx is a food-derived carcinogen that has been found in high-temperature-cooked fish and meats . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively, in UV5 cells expressing the human enzymes to a metabolite that reacts with DNA to form adducts .


Molecular Structure Analysis

The structure of MeIQx was deduced mainly from data obtained by proton nuclear magnetic resonance and high-resolution mass spectral analysis .


Chemical Reactions Analysis

MeIQx is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light . It is rapidly degraded by dilute hypochlorite and is not deaminated by weakly acidic nitrite solutions .


Physical And Chemical Properties Analysis

MeIQx has a melting point of 295–300 °C (with slight decomposition) . It is soluble in methanol and dimethyl sulfoxide .

Scientific Research Applications

Biological Significance in Diet

Heterocyclic aromatic amines (HAAs), including compounds like 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, are formed during the cooking of protein-rich foods. These compounds have shown mutagenic activity in assays but their carcinogenic potency in humans compared to high doses used in animal studies is uncertain. Studies highlight the need for further research to understand the health implications of HAAs in the human diet, taking into account differences in metabolism between species (Stavric, 1994).

Quinoxaline Chemistry and Applications

Quinoxalines, including derivatives of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, have been studied for their diverse applications beyond biological effects. These compounds are known for their roles in dyes, pharmaceuticals, and as ligands in catalysis due to their unique structural properties (Pareek & Kishor, 2015). Additionally, the synthesis and functionalization of quinoxaline derivatives have been explored for their potential in creating novel materials for optoelectronic applications, demonstrating the versatility of this chemical framework beyond its mutagenic and carcinogenic properties (Lipunova et al., 2018).

Role in Oxidative Stress and Toxicity

The metabolism and toxicity of quinoxaline 1,4-di-N-oxides, related to 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, have been linked to oxidative stress. These studies suggest that oxidative stress plays a crucial role in the toxicity of these compounds, implicating reactive oxygen species (ROS) in their adverse health effects. This understanding is pivotal in assessing the safety and therapeutic use of quinoxaline derivatives, highlighting the need for antioxidants in mitigating oxidative damage (Wang et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C (MeIQx) are the DNA in cells . MeIQx is a potent mutagen and can cause DNA damage, gene mutation, and sister chromatid exchange . It is also known to interact with proteins such as cytochrome P450s and N-acetyltransferase 2 (NAT2) .

Mode of Action

MeIQx undergoes bioactivation which includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by NAT2 . This leads to the formation of a metabolite that reacts with DNA to form adducts . The formation of these adducts is the primary interaction of MeIQx with its targets .

Biochemical Pathways

The bioactivation of MeIQx involves the cytochrome P450 pathway and the acetylation pathway . The cytochrome P450s catalyze the N-hydroxylation of MeIQx, and NAT2 then catalyzes the O-acetylation . These reactions lead to the formation of a metabolite that can react with DNA to form adducts .

Pharmacokinetics

The pharmacokinetics of MeIQx involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, MeIQx is absorbed and distributed in the body where it undergoes metabolism to form a reactive metabolite . This metabolite can then react with DNA to form adducts

Result of Action

The primary result of MeIQx’s action is the formation of DNA adducts . These adducts can lead to DNA damage, gene mutation, and sister chromatid exchange . This can potentially lead to the initiation of carcinogenicity .

Action Environment

The action of MeIQx can be influenced by various environmental factors. For example, the presence of MeIQx in cooked meat suggests that cooking methods and diet can influence exposure to MeIQx . Additionally, genetic factors such as the presence of certain alleles (NAT24 and NAT25B) can influence the metabolism of MeIQx and thus its action .

Safety and Hazards

MeIQx has been investigated as a potential carcinogen . There is inadequate evidence in humans for the carcinogenicity of MeIQx, but there is sufficient evidence in experimental animals for its carcinogenicity .

Future Directions

Further studies are needed to elucidate the cytotoxic mechanisms of MeIQx and its impact on human health. The inhibitory effects of vitamins and phenolic acids on the formation of MeIQx were studied in a glycine/glucose/creatinine model system and fried tilapia cakes , indicating potential directions for future research.

properties

IUPAC Name

3,8-dimethyl(213C)imidazolo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCCCQNKIYNAKB-KHWBWMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=[13C](N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661778
Record name 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209977-58-2
Record name 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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